molecular formula C23H24FNO4S2 B2902733 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide CAS No. 932364-69-7

2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide

Cat. No.: B2902733
CAS No.: 932364-69-7
M. Wt: 461.57
InChI Key: QQWCYBRXCULIKS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4S2/c1-3-29-18-8-6-17(7-9-18)14-23(26)25-15-22(21-5-4-12-30-21)31(27,28)19-10-11-20(24)16(2)13-19/h4-13,22H,3,14-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCYBRXCULIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis may include ethyl bromide, fluorobenzene, methylbenzene, sulfonyl chloride, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography may be employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and potential effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)sulfonyl]-2-(2-thienyl)acetamide
  • 2-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl]-2-(2-thienyl)acetamide
  • 2-(4-ethoxyphenyl)-N-[2-(4-chlorophenyl)sulfonyl]-2-(2-thienyl)acetamide

Uniqueness

The uniqueness of 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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